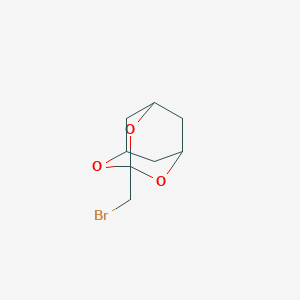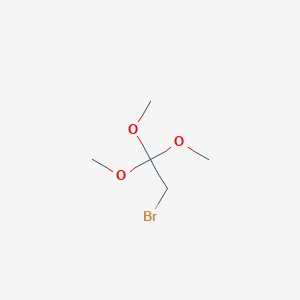
2,2'-isopropylidenediphenol
概要
説明
2,2-Bis(2-hydroxyphenyl)propane, commonly known as Bisphenol A, is an organic synthetic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer goods such as water bottles, food containers, and medical devices .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Bis(2-hydroxyphenyl)propane is synthesized through the acid-catalyzed condensation reaction of phenol with acetone. The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst. The process can be summarized as follows:
2C6H5OH+CH3COCH3→(CH3)2C(C6H4OH)2+H2O
The reaction is carried out at elevated temperatures, usually between 60-80°C, and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2,2-Bis(2-hydroxyphenyl)propane involves continuous processes with large-scale reactors. The phenol and acetone are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted phenol, followed by crystallization to obtain the pure product .
化学反応の分析
Types of Reactions: 2,2-Bis(2-hydroxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated bisphenol derivatives.
科学的研究の応用
2,2-Bis(2-hydroxyphenyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: It is studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: It is used in the manufacture of medical devices and dental materials.
Industry: It is used in the production of flame retardants, adhesives, and coatings
作用機序
The mechanism by which 2,2-Bis(2-hydroxyphenyl)propane exerts its effects involves its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This endocrine-disrupting activity is a major concern due to its potential impact on human health .
類似化合物との比較
Bisphenol F (4,4’-methylenediphenol): Similar structure but with a methylene bridge instead of an isopropylidene group.
Bisphenol S (bis(4-hydroxyphenyl)sulfone): Contains a sulfone group instead of an isopropylidene group.
Bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane): Contains a hexafluoropropane group instead of an isopropylidene group.
Uniqueness: 2,2-Bis(2-hydroxyphenyl)propane is unique due to its widespread use and significant production volume. Its ability to form strong, durable plastics and resins makes it indispensable in various industries. its endocrine-disrupting properties also make it a subject of extensive research and regulatory scrutiny .
特性
IUPAC Name |
2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNNWDXHFBFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341939 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-72-0 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)













